methyl 2-[(2-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[(2-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry. This compound is also known as methyl 2-[(2-biphenylcarbonyl)amino]-4,5-dimethoxybenzoate or MBDMB.
Mechanism of Action
The mechanism of action of MBDMB is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. MBDMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
MBDMB has been shown to have a significant effect on the microtubule network, which is essential for cell division and proliferation. It has been shown to disrupt the microtubule structure, leading to cell cycle arrest and apoptosis in cancer cells. MBDMB has also been shown to inhibit angiogenesis, which is a crucial step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBDMB is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for further development as a potential anticancer drug. However, the limitations of MBDMB include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on MBDMB. One area of interest is the development of novel analogs with improved solubility and selectivity for cancer cells. Another area of interest is the investigation of the potential synergistic effects of MBDMB with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of MBDMB and to determine its potential applications in other fields, such as biochemistry and molecular biology.
Scientific Research Applications
MBDMB has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. MBDMB has also been investigated for its potential to inhibit angiogenesis, the process by which new blood vessels are formed, which is a crucial step in tumor growth and metastasis.
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-phenylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-20-13-18(23(26)29-3)19(14-21(20)28-2)24-22(25)17-12-8-7-11-16(17)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPNRRSYHNHWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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